

Application Note: Protocol for Assessing ASC Speck Formation after Ofirnoflast Treatment

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Compound of Interest

Compound Name: Ofirnoflast

Cat. No.: B15608140

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Audience: Researchers, scientists, and drug development professionals.

Introduction

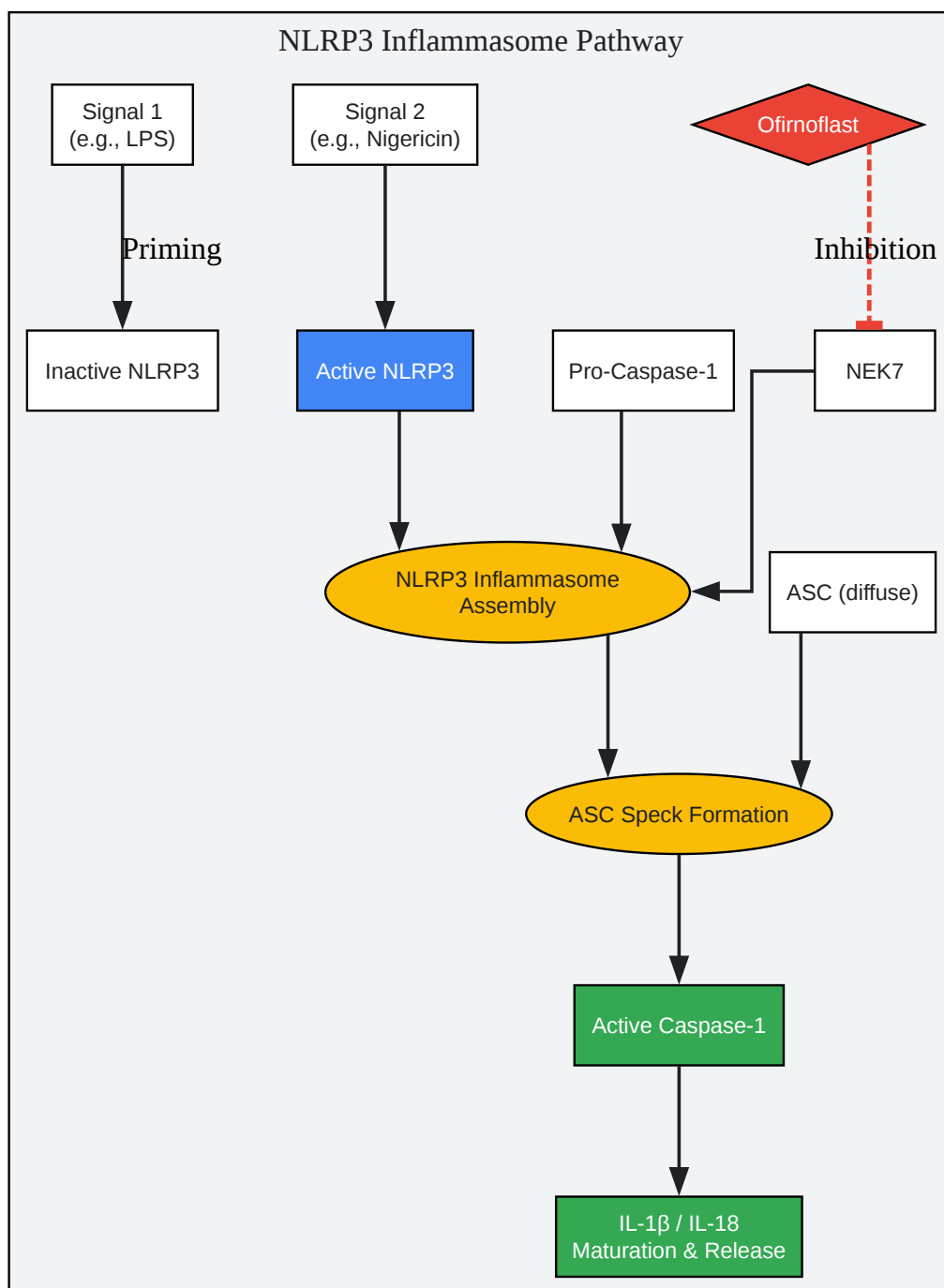
Inflammation is a critical biological process, but its dysregulation can lead to chronic diseases. The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a key mediator of innate immunity and inflammation.^[1] Its activation results in the assembly of a large protein complex, leading to the maturation and release of pro-inflammatory cytokines IL-1 β and IL-18.^[1] A hallmark of NLRP3 inflammasome activation is the formation of a micron-sized perinuclear aggregate of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), known as the "ASC speck".^[1] **Ofirnoflast** (HT-6184) is a first-in-class, orally bioavailable, allosteric inhibitor of NIMA-related kinase 7 (NEK7).^{[2][3][4]} By targeting the essential scaffolding function of NEK7, **Ofirnoflast** disrupts the assembly of the NLRP3 inflammasome, thereby suppressing ASC speck formation, cytokine release, and pyroptotic cell death.^{[1][2][4]}

This document provides a detailed protocol for assessing the inhibitory effect of **Ofirnoflast** on NLRP3-dependent ASC speck formation in THP-1 macrophage cells using immunofluorescence microscopy.

Background: Mechanism of Action

The activation of the NLRP3 inflammasome is a two-step process. A priming signal (e.g., lipopolysaccharide, LPS) upregulates the expression of NLRP3 and pro-IL-1 β . A second

activation signal (e.g., nigericin, ATP) triggers the assembly of the inflammasome complex. NEK7 is an essential component required for the assembly and activation of the NLRP3 inflammasome.[5][6] **Ofirnoflast** binds to an allosteric site on NEK7, inducing a conformational change that prevents its interaction with NLRP3.[2][3] This action blocks the formation of the active inflammasome complex, making it an effective upstream regulator of this inflammatory pathway.[4][7]



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Caption: Ofirnoflast inhibits NEK7, preventing NLRP3 inflammasome assembly.

Experimental Protocol

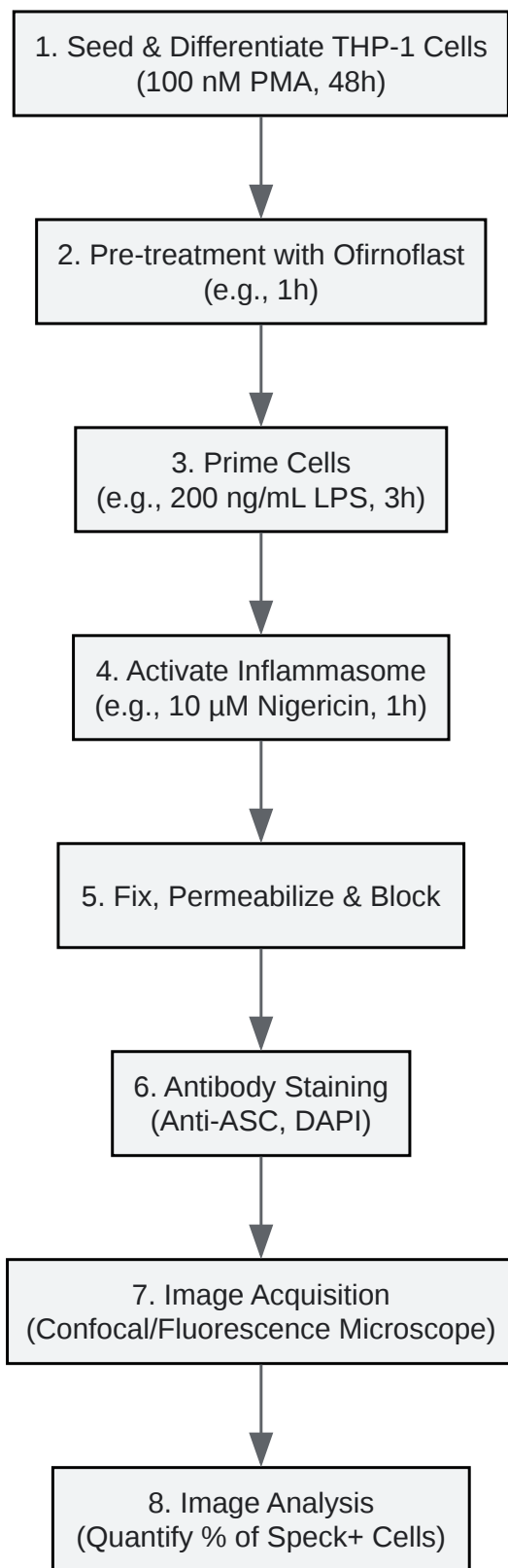
This protocol details the use of immunofluorescence to visualize and quantify ASC speck formation in PMA-differentiated THP-1 cells.

Materials and Reagents

Material/Reagent	Supplier	Catalog #
THP-1 cell line	ATCC	TIB-202
RPMI-1640 Medium	Gibco	11875093
Fetal Bovine Serum (FBS)	Gibco	10270106
Penicillin-Streptomycin	Gibco	15140122
Phorbol 12-myristate 13-acetate (PMA)	Sigma-Aldrich	P8139
Ofirnoflast (HT-6184)	Varies	Varies
Lipopolysaccharide (LPS) from E. coli	Sigma-Aldrich	L4391
Nigericin sodium salt	Sigma-Aldrich	N7143
96-well imaging plates (black, clear bottom)	Corning	3603
4% Paraformaldehyde (PFA) in PBS	Electron Microscopy Sciences	15710
0.1% Triton X-100 in PBS	Sigma-Aldrich	T8787
Bovine Serum Albumin (BSA)	Sigma-Aldrich	A7906
Anti-ASC Antibody (Rabbit polyclonal)	AdipoGen	AG-25B-0006
Goat anti-Rabbit IgG (H+L), Alexa Fluor 488	Invitrogen	A11008
DAPI (4',6-diamidino-2-phenylindole)	Invitrogen	D1306
Phosphate-Buffered Saline (PBS)	Gibco	10010023

Experimental Workflow

The overall workflow consists of cell differentiation, pre-treatment with **Ofirnoflast**, inflammasome activation, cell staining, and finally, image acquisition and analysis.



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Caption: Workflow for assessing ASC speck inhibition by **Ofirnoflast**.

Detailed Step-by-Step Procedure

3.3.1 Cell Culture and Differentiation

- Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
- Seed THP-1 cells into a 96-well imaging plate at a density of 0.5×10^5 cells per well in 100 µL of complete medium.
- Add PMA to a final concentration of 100 nM to differentiate the monocytes into adherent macrophage-like cells.
- Incubate for 48-72 hours. After incubation, gently aspirate the medium and replace it with fresh, PMA-free complete medium.

3.3.2 **Ofirnoflast** Treatment and Inflammasome Activation

- Prepare serial dilutions of **Ofirnoflast** in complete medium.
- Gently remove the medium from the differentiated THP-1 cells and add the medium containing **Ofirnoflast** or a vehicle control (e.g., 0.1% DMSO). Pre-treat the cells for 1 hour at 37°C.
- To prime the inflammasome, add LPS directly to each well to a final concentration of 200 ng/mL.[8]
- Incubate for 3 hours at 37°C.
- To activate the inflammasome, add Nigericin to a final concentration of 10 µM.[9]
- Incubate for 1 hour at 37°C. Include the following controls:
 - Negative Control: Vehicle only, no LPS/Nigericin.

- Positive Control: Vehicle + LPS + Nigericin.

3.3.3 Immunofluorescence Staining

- Carefully aspirate the medium from all wells.
- Fix the cells by adding 100 μ L of 4% PFA to each well and incubate for 15 minutes at room temperature.
- Wash the cells three times with 150 μ L of PBS per well.
- Permeabilize the cells with 100 μ L of 0.1% Triton X-100 in PBS for 10 minutes.
- Wash three times with PBS.
- Block non-specific binding by adding 100 μ L of blocking buffer (3% BSA in PBS) and incubate for 1 hour at room temperature.
- Dilute the primary anti-ASC antibody in blocking buffer (e.g., 1:500). Remove the blocking buffer and add 50 μ L of the diluted primary antibody to each well. Incubate overnight at 4°C.
- The next day, wash the cells three times with PBS.
- Dilute the Alexa Fluor 488-conjugated secondary antibody and DAPI in blocking buffer. Add 50 μ L to each well and incubate for 1 hour at room temperature, protected from light.
- Wash three times with PBS. Leave the final wash in the wells for imaging.

3.3.4 Image Acquisition and Analysis

- Image the plate using a high-content imager or a confocal/epifluorescence microscope. Use a 20x or 40x objective.
- Acquire images in the DAPI (blue) and Alexa Fluor 488 (green) channels.
- Identify ASC specks as single, bright, distinct perinuclear puncta in the green channel. Diffuse green staining indicates non-activated cells.

- Quantify the results by counting the number of cells with ASC specks and the total number of cells (identified by DAPI-stained nuclei) in multiple fields per well.
- Calculate the percentage of ASC speck-positive cells for each condition:
 - % ASC Speck+ Cells = (Number of cells with ASC specks / Total number of cells) x 100

Data Presentation

The efficacy of **Ofirnoflast** is determined by its ability to reduce the percentage of cells forming ASC specks in a dose-dependent manner. Data should be summarized in a table for clear comparison.

Table 1: Effect of **Ofirnoflast** on Nigericin-Induced ASC Speck Formation in THP-1 Macrophages

Treatment Group	Ofirnoflast Conc.	% of Cells with ASC Specks (Mean ± SD)	Inhibition (%)
Untreated Control	-	1.5 ± 0.5	-
Vehicle Control (+ LPS/Nig)	0 µM	45.2 ± 3.8	0
Ofirnoflast	0.1 µM	33.1 ± 2.9	26.8
Ofirnoflast	1 µM	15.8 ± 2.1	65.0
Ofirnoflast	10 µM	4.7 ± 1.2	89.6

Note: Data presented are representative. Actual results may vary.

Troubleshooting

Issue	Possible Cause	Solution
Low percentage of specks in positive control	- Suboptimal LPS/Nigericin concentration or incubation time.- Low cell viability.	- Titrate LPS (100-500 ng/mL) and Nigericin (5-20 μ M).- Check cell health before and after differentiation.
High background fluorescence	- Insufficient washing.- Primary antibody concentration too high.- Incomplete blocking.	- Increase number and duration of wash steps.- Titrate primary antibody concentration.- Increase blocking time to 1.5-2 hours.
Difficulty distinguishing specks	- Poor image resolution.- Diffuse staining due to cell death.	- Use a higher magnification objective (40x or 60x).- Ensure activators are not overly toxic; reduce incubation time if needed.
High variability between wells	- Uneven cell seeding.- Edge effects on the plate.	- Ensure a single-cell suspension before seeding.- Avoid using the outermost wells of the plate for analysis.

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